A Comprehensive Technical Guide to 2-Chloro-5-methoxy-3-nitropyridine: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to 2-Chloro-5-methoxy-3-nitropyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-methoxy-3-nitropyridine is a highly functionalized pyridine derivative that serves as a versatile building block in modern organic synthesis. Its unique arrangement of a nucleophilic displacement-prone chloro group, an electron-donating methoxy group, and a strongly electron-withdrawing nitro group makes it a valuable precursor for the synthesis of complex heterocyclic compounds. This guide provides an in-depth analysis of its physicochemical properties, outlines rational synthetic approaches, details its core reactivity, and explores its applications, particularly in the realms of pharmaceutical and agrochemical development. The content herein is curated to provide both foundational knowledge and field-proven insights for professionals engaged in chemical research and drug discovery.
Core Physicochemical and Structural Characteristics
2-Chloro-5-methoxy-3-nitropyridine is a specific isomer within the broader class of substituted chloronitropyridines. The precise placement of its functional groups dictates its chemical behavior and synthetic potential. The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr) by the synergistic electron-withdrawing effects of the ring nitrogen and the nitro group at the C3 position. The methoxy group at C5, para to the nitrogen, further influences the electronic properties of the pyridine ring.
Accurate identification is paramount for its use in synthesis. The primary identifiers and known physical properties are summarized below. It is important to note that while extensive experimental data for some isomers is available, specific physical constants like melting and boiling points for the title compound (CAS: 1003711-55-4) are not widely reported in peer-reviewed literature, reflecting its status as a specialized synthetic intermediate.
Table 1: Physicochemical Properties of 2-Chloro-5-methoxy-3-nitropyridine
| Property | Value | Source(s) |
| IUPAC Name | 2-Chloro-5-methoxy-3-nitropyridine | N/A |
| CAS Number | 1003711-55-4 | [1][2][3] |
| Molecular Formula | C₆H₅ClN₂O₃ | [1][2] |
| Molecular Weight | 188.57 g/mol | [1][2] |
| Canonical SMILES | COC1=CN=C(C(=C1)[O-])Cl | [1] |
| MDL Number | MFCD09835251 | [2] |
| Purity (Typical) | ≥95% | [4] |
| Storage | Inert atmosphere, room temperature | [1] |
For unambiguous structural confirmation, spectroscopic analysis is essential. Analytical data including NMR, HPLC, and LC-MS are available from commercial suppliers and are critical for verifying the identity and purity of the material before use in synthetic campaigns.[1]
Synthesis and Mechanistic Considerations
A plausible synthetic strategy involves starting with a pre-functionalized pyridine, such as 2-hydroxy-5-methoxypyridine. The rationale behind this approach is that the hydroxyl group can be readily converted to the target chloro group in the final step, a common transformation in heterocyclic chemistry.[5][6]
Proposed Synthetic Workflow:
-
Nitration: The 2-hydroxy-5-methoxypyridine scaffold is subjected to electrophilic nitration. The directing effects of the existing substituents guide the incoming nitro group.
-
Chlorination: The resulting 2-hydroxy-5-methoxy-3-nitropyridine (a pyridone tautomer) is then converted to the final product via chlorination. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are standard for this type of transformation.[5][6][7]
Caption: Proposed synthetic workflow for 2-Chloro-5-methoxy-3-nitropyridine.
Representative Experimental Protocol (Chlorination of a Nitropyridone)
This protocol is a generalized representation based on the chlorination of similar 2-hydroxynitropyridine precursors and should be adapted and optimized for the specific substrate.[5][7]
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents: To the flask, add the precursor, 2-hydroxy-5-methoxy-3-nitropyridine (1.0 eq). Carefully add phosphorus oxychloride (POCl₃) (approx. 5-10 eq) as the solvent and chlorinating agent.
-
Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until pH is neutral to basic. Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the final product.
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-chloro-5-methoxy-3-nitropyridine lies in its predictable and versatile reactivity, which allows for its elaboration into more complex molecular architectures.
-
Nucleophilic Aromatic Substitution (SNAr): This is the most prominent reaction pathway for this compound.[8] The C2-chloro group is an excellent leaving group, activated by the potent electron-withdrawing nitro group. This facilitates the displacement of chloride by a wide array of nucleophiles, including amines, alcohols, and thiols, providing straightforward access to diverse 2-substituted pyridine derivatives.[9][10] The reaction proceeds through a resonance-stabilized Meisenheimer complex intermediate.[9]
-
Reduction of the Nitro Group: The nitro group is a versatile functional handle that can be readily reduced to a primary amine (–NH₂).[8] This transformation is typically achieved using reagents like tin(II) chloride (SnCl₂), catalytic hydrogenation (e.g., H₂ over Pd/C), or other reducing agents.[11] The resulting 3-amino-2-chloro-5-methoxypyridine opens up a new set of synthetic possibilities, such as amide bond formation, diazotization, or use as a nucleophile itself.
-
Palladium-Catalyzed Cross-Coupling: The C-Cl bond can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids) or Buchwald-Hartwig (with amines) couplings.[8][9] These reactions are fundamental in modern drug discovery for constructing C-C and C-N bonds, enabling the synthesis of complex biaryl and heteroaryl structures.
Caption: Key reactivity pathways for synthetic diversification.
Applications in Drug Discovery and Agrochemicals
Substituted pyridines are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. 2-Chloro-5-methoxy-3-nitropyridine serves as a key intermediate for building libraries of novel compounds for biological screening.[6][12]
-
Pharmaceutical Development: Its structure is a valuable starting point for creating compounds with potential therapeutic activities, including anti-inflammatory, antimicrobial, antibacterial, and antifungal properties.[12] The ability to easily modify the 2- and 3-positions allows for extensive Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates.
-
Agrochemical Synthesis: In the agrochemical industry, this compound is a building block for developing new pesticides, including herbicides and fungicides.[12] The functional groups can be tailored to target specific biological pathways in pests while aiming for minimal environmental impact.
Safety and Handling
As a laboratory chemical, 2-Chloro-5-methoxy-3-nitropyridine requires careful handling. While specific toxicological data for this isomer is limited, data from closely related chloronitropyridines indicates that it should be treated as a hazardous substance.
-
Hazard Classification (GHS): Based on similar compounds, it is classified as an irritant.[2] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][13] It may also be harmful if swallowed, inhaled, or in contact with skin.[14]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling Procedures: Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to ensure stability.[1]
Researchers must consult the official Safety Data Sheet (SDS) provided by the supplier before commencing any work and conduct a thorough risk assessment.
Conclusion
2-Chloro-5-methoxy-3-nitropyridine is a synthetically valuable intermediate characterized by a highly reactive and versatile substitution pattern. Its utility is primarily driven by the activated C2-chloro position, which is amenable to nucleophilic substitution and cross-coupling reactions, and the nitro group, which can be reduced to introduce further functionality. These features make it an important building block for medicinal chemists and material scientists in the creation of novel, high-value compounds. A thorough understanding of its properties, synthesis, and reactivity, combined with stringent safety protocols, is essential for leveraging its full synthetic potential.
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